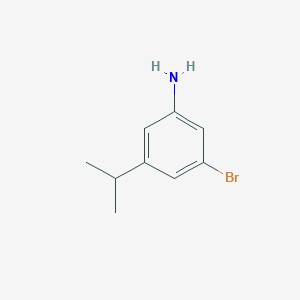

3-溴-5-异丙基苯胺

描述

3-Bromo-5-isopropylaniline is a chemical compound with the molecular formula C9H12BrN . It has a molecular weight of 214.11 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropylaniline has been analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-isopropylaniline are not detailed in the searched resources, a study on the identification of unknown impurities in a similar compound, 3-bromo-5-(trifluoromethyl)aniline, used LC-SPE/NMR for rapid impurity profiling .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-isopropylaniline can be analyzed using various spectroscopic techniques. For instance, the electrostatic potential and the frontier molecular orbital of the molecule can provide insights into its physical and chemical properties .科学研究应用

聚合物中的电化学、热学和电学行为

3-溴-5-异丙基苯胺作为共聚物中的组分,对聚合物的电化学、热学和电学性质表现出显着影响。这些共聚物中异丙基的存在改变了电化学氧化还原行为,并影响光学和电子性质,这对腐蚀抑制剂和电导率提高等应用至关重要。这些掺杂了 5-锂磺基异酞酸的共聚物在有机溶剂中的溶解度得到提高,并根据组成表现出不同的电导率,使其适用于材料科学中的各种应用 (Bhandari, Choudhary, & Dhawan, 2009).

抗病毒研究中的碳环类似物合成

在尿嘧啶核苷的碳环类似物的合成中,3-溴-5-异丙基苯胺在创建具有潜在抗病毒活性的化合物中发挥作用。这些化合物,特别是 3'-脱氧尿苷和尿苷的衍生物,已显示出对单纯疱疹病毒的显着活性。这表明在开发新的抗病毒药物方面具有潜在应用 (Shealy, O'dell, Shannon, & Arnett, 1983).

化学反应中的受挫刘易斯对行为

N-异丙基苯胺与 B(C6F5)3 等路易斯酸行为的研究揭示了对受挫刘易斯对相互作用的有趣见解。这包括形成特定的加合物和亚胺盐,这对于理解涉及此类化合物的化学反应的基本原理非常重要 (Voss 等人,2012).

有机合成中的催化

据报道,3-溴-5-异丙基苯胺用于催化,特别是在多卤代吡啶的胺化中。这对于各种有机化合物的合成具有影响,证明了该化学物质在促进选择性和高效化学转化中的效用 (Ji, Li, & Bunnelle, 2003).

蛋白质标记和生物正交反应

最近的研究表明,由 3-溴-5-异丙基苯胺合成的化合物 3-溴-1,2,4,5-四嗪可用于化学选择性蛋白质标记。这一过程能够触发快速点击释放的生物正交反应,这对治疗应用和蛋白质相互作用的研究具有重要意义 (Ros 等人,2020).

安全和危害

作用机制

Target of Action

It is known that brominated anilines often interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring molecules .

Mode of Action

Brominated anilines, in general, are known to participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group . They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .

Biochemical Pathways

Brominated anilines can potentially interfere with various biochemical pathways due to their ability to bind to different enzymes and receptors .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

A study on similar brominated isoquinoline derivatives has shown that they possess noteworthy analgesic and anti-inflammatory activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-isopropylaniline. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution in the body . Additionally, the presence of other chemicals can affect its stability and reactivity .

属性

IUPAC Name |

3-bromo-5-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQXIFXOCNMVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

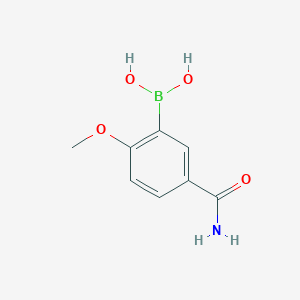

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

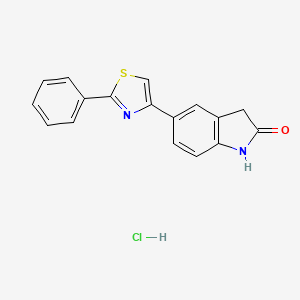

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)

![Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-](/img/structure/B3213810.png)

![4-[1-(1H-imidazol-1-yl)ethyl]-Benzonitrile](/img/structure/B3213818.png)